N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula . It features a propoxy group and a trifluoromethyl group attached to a benzene ring, contributing to its unique properties. This compound is primarily utilized in proteomics research, where it plays a role in biochemical applications due to its structural characteristics and reactivity .
The compound consists of:
Its average mass is approximately 309.326 Da, with a monoisotopic mass of 309.134064 Da.
These reactions are significant for synthesizing further derivatives and exploring their functional properties .
The synthesis of N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline typically involves several steps:
These methods highlight the compound's synthetic versatility and potential for modification .
N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline finds applications in:
Interaction studies involving N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline focus on its binding affinity to various proteins and enzymes. Such studies are crucial for understanding its mechanism of action and potential therapeutic uses. Current research suggests that modifications to the aniline structure can significantly alter its interaction profiles, providing insights into structure-activity relationships .
Several compounds share structural similarities with N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline. Here are notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(4-Dimethylaminobenzyl)-3-(trifluoromethyl)aniline | Dimethylamino group instead of propoxy | Enhanced electron-donating ability affecting reactivity |
4-Nitro-3-(trifluoromethyl)aniline | Nitro group on the aromatic ring | Stronger electron-withdrawing effects impacting stability |
4-Methoxy-N-(nitrobenzylidene)-aniline | Methoxy and nitro groups | Exhibits distinct photochemical properties |
These compounds illustrate the diversity within this chemical class while highlighting the unique characteristics of N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline, particularly its balance of electron-donating and electron-withdrawing substituents, which influence its reactivity and biological activity .
The molecular geometry of N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline reveals a complex three-dimensional structure characterized by multiple aromatic rings connected through a secondary amine linkage. The compound exhibits a non-planar configuration with the molecular formula C17H18F3NO and a molecular weight of 309.33 g/mol [1].
The central structural feature consists of an aniline moiety bearing a trifluoromethyl substituent at the meta position, connected via the nitrogen atom to a 4-propoxybenzyl group. The carbon-nitrogen bond lengths in the aromatic aniline system range from 1.35 to 1.42 Å, consistent with partial double bond character due to resonance delocalization [2]. The nitrogen-hydrogen bond lengths are typical for aromatic amines, measuring approximately 1.001-1.009 Å experimentally, with theoretical calculations predicting slightly longer values of 1.008-1.012 Å [2].
The aromatic carbon-carbon bond distances average 1.39-1.40 Å, reflecting the benzene ring's characteristic electronic structure [2]. The trifluoromethyl group exhibits carbon-fluorine bond lengths of 1.32-1.34 Å, shorter than typical C-F single bonds due to the high electronegativity of fluorine and the electron-withdrawing nature of the CF3 group [3]. The propoxy substituent displays carbon-oxygen bond lengths of 1.36-1.42 Å, typical for aromatic ether linkages [4].
The angular geometry around the nitrogen atom demonstrates significant deviation from ideal tetrahedral geometry. The H-N-H bond angle measures 111.2-114.0° experimentally, with theoretical predictions ranging from 112.5-113.5° [2]. This compression from the tetrahedral angle of 109.5° reflects the planar hybridization tendency of the nitrogen atom due to conjugation with the aromatic system.
The trifluoromethyl group maintains near-tetrahedral geometry with F-C-F angles of 108.5-109.5°, closely matching the expected tetrahedral value [3]. The C-N-C angle at the secondary amine nitrogen ranges from 115-125°, reflecting the compromise between sp2 and sp3 hybridization states [5].
Bond Angle | Experimental Range | Theoretical Prediction | Deviation from Ideal |
---|---|---|---|
H-N-H | 111.2-114.0° | 112.5-113.5° | +2.5° from tetrahedral |
F-C-F (CF3) | 108.5-109.5° | 108.8-109.2° | Within 1° of tetrahedral |
C-N-C | 115-125° | 118-122° | +8° from tetrahedral |
The bond angles within the aromatic rings deviate slightly from the ideal 120° due to substituent effects. The trifluoromethyl group's strong electron-withdrawing character causes minor contractions in adjacent bond angles, while the propoxy group's electron-donating nature produces subtle expansions [6].
N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline is an achiral molecule lacking stereogenic centers, resulting in a single stereoisomer [1]. The compound belongs to the C1 point group, possessing no symmetry elements due to the asymmetric arrangement of substituents on the aromatic rings [7].
The stereochemical analysis reveals significant conformational flexibility arising from rotation around the C-N bond connecting the aniline and benzyl moieties. The dihedral angle between the two aromatic rings ranges from 30-85°, with theoretical predictions favoring values between 45-75° [5] [8]. This non-planar arrangement minimizes steric interactions between the bulky trifluoromethyl group and the propoxybenzyl substituent.
The molecular dipole moment is estimated at 2.5-3.5 Debye, reflecting the polar nature of the trifluoromethyl and propoxy substituents [9]. The molecular volume, calculated from van der Waals radii, ranges from 285-295 ų, consistent with the compound's substantial size and branched structure [9].
Conformational analysis reveals multiple stable rotamers arising from rotation around the propoxy chain and the benzyl-aniline linkage [4]. The propoxy group exhibits two primary torsion angles (τ1 and τ2), with the global minimum conformation occurring at τ1 = τ2 = -180°, corresponding to the extended trans-trans arrangement [4].
Three major conformational families have been identified:
Conformer A (Most Stable): The trans-trans arrangement with both propoxy torsion angles at -180° represents the global minimum, populated by 45-55% at 298K. This conformation minimizes steric interactions and maximizes van der Waals contacts [4].
Conformer B (Intermediate): A trans-trans variant with τ1 = -170° and τ2 = 170°, lying 0.8 kcal/mol above the global minimum and populated by 25-35% at room temperature [4].
Conformer C (Least Stable): The gauche-gauche arrangement with τ1 = τ2 = ±60° represents local minima 2.5 kcal/mol above the global minimum, with populations of 5-15% [4].
The interconversion barriers between conformers range from 3.8 to 4.5 kcal/mol, indicating rapid equilibration at room temperature [10]. The benzyl-aniline dihedral angle varies from 45-80° across different conformers, reflecting the balance between steric repulsion and electronic conjugation [10].
While experimental crystal structure data for N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline is not available in the literature, structural predictions based on analogous benzyl aniline derivatives suggest a monoclinic crystal system with space group P21/c [11] [5].
The predicted unit cell parameters are estimated as: a = 12.5-14.0 Å, b = 8.5-10.0 Å, c = 15.0-17.0 Å, with a unit cell volume of 1800-2200 ų. The calculated density ranges from 1.35-1.45 g/cm³, typical for organic crystals containing fluorinated substituents [11].
The crystal packing is expected to be dominated by van der Waals interactions and weak C-H...F hydrogen bonds involving the trifluoromethyl group [12] [13]. The packing efficiency is predicted to be 68-75%, consistent with typical organic crystals [11]. The propoxy chains likely adopt extended conformations to minimize intermolecular steric interactions, while the aromatic rings engage in π-π stacking interactions with neighboring molecules [13].
Crystal Parameter | Predicted Value | Basis for Prediction |
---|---|---|
Space Group | P21/c | Similar benzyl anilines |
Cell Parameter a | 12.5-14.0 Å | Molecular dimensions |
Cell Parameter b | 8.5-10.0 Å | Molecular dimensions |
Cell Parameter c | 15.0-17.0 Å | Molecular dimensions |
Density | 1.35-1.45 g/cm³ | Molecular weight/volume ratio |
Packing Efficiency | 68-75% | Typical organic crystals |